(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol
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Overview
Description
(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is a chemical compound that features an amino group and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and glycine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.
Scientific Research Applications
(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
(2s)-2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2s)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol: Contains a fluorine atom in place of bromine.
(2s)-2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1 |
InChI Key |
YZPAIVRGYIBAIU-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@@H](CO)N)Br |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Br |
Origin of Product |
United States |
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